3-Methylhexane

Description

Significance of Branched Hydrocarbons in Contemporary Chemical Research

Branched hydrocarbons, a subset of alkanes, are characterized by a carbon chain that is not linear. wikipedia.org This structural feature has profound implications for their physical and chemical properties. In contemporary chemical research, branched alkanes are of significant interest for several reasons. Their branched structure often leads to a higher octane (B31449) rating in fuels compared to their straight-chain counterparts, which is crucial for engine performance and efficiency. solubilityofthings.com This makes them valuable components in gasoline and other fuels. solubilityofthings.comcymitquimica.com

Furthermore, the study of branched hydrocarbons contributes to a deeper understanding of structure-property relationships in organic molecules. The position and number of branches influence properties such as boiling point, melting point, and viscosity. From a synthetic perspective, branched hydrocarbons serve as important building blocks and model compounds in various chemical reactions. For instance, they are used in catalytic processes to produce high-value chemicals. The controlled synthesis and functionalization of branched alkanes are active areas of research, aiming to develop more efficient and selective chemical transformations. acs.org

Overview of Heptane (B126788) Isomers and the Inherent Chirality of 3-Methylhexane (B165618)

Heptane (C7H16) exists as nine structural isomers, each with the same molecular formula but different arrangements of atoms. quora.comdocbrown.info These isomers exhibit a range of physical properties due to their varying degrees of branching.

Table 1: Isomers of Heptane

| Isomer Name | Structure |

| n-Heptane | Straight chain |

| 2-Methylhexane (B165397) | Branched |

| This compound | Branched |

| 2,2-Dimethylpentane | Branched |

| 2,3-Dimethylpentane (B165511) | Branched |

| 2,4-Dimethylpentane | Branched |

| 3,3-Dimethylpentane | Branched |

| 3-Ethylpentane | Branched |

| 2,2,3-Trimethylbutane | Branched |

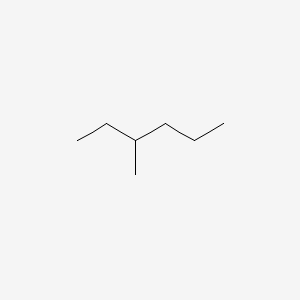

A particularly interesting feature of this compound is its chirality. ebi.ac.ukwikipedia.org A molecule is chiral if it is non-superimposable on its mirror image. The chiral center in this compound is the third carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propyl group. docbrown.infobrainly.in This results in the existence of two enantiomers: (R)-3-methylhexane and (S)-3-methylhexane. ebi.ac.ukwikipedia.orgbrainly.in Along with 2,3-dimethylpentane, this compound is one of the two heptane isomers that exhibit this property. ebi.ac.ukwikipedia.orgbrainly.in The presence of chirality can influence the biological activity and reaction pathways of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXXKKOSFGPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044334 | |

| Record name | 3-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Aldrich MSDS] | |

| Record name | Hexane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

61.5 [mmHg] | |

| Record name | 3-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-34-4, 70024-92-9 | |

| Record name | 3-Methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C7-8-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3ZK6L6VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Investigations of 3 Methylhexane

Enantiomerism and Advanced Chiral Purity Determination Methodologies

The differentiation and quantification of the enantiomers of 3-methylhexane (B165618) are challenging due to their identical physical properties in an achiral environment. Assigning the absolute configuration and determining the enantiomeric purity require sophisticated analytical techniques that can operate in a chiral environment.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For volatile, unfunctionalized hydrocarbons like this compound, gas chromatography (GC) using a chiral stationary phase (CSP) is the most effective method. researchgate.netmdpi.com These CSPs create a chiral environment within the GC column, leading to differential interactions with the (R) and (S) enantiomers.

Modified cyclodextrins are commonly used as CSPs for this purpose. Research has demonstrated the successful enantioseparation of this compound on capillary columns coated with cyclodextrin (B1172386) derivatives, such as Chirasil-E-Dex. researchgate.net The separation mechanism is based on weak, transient diastereomeric interactions, primarily van der Waals forces, between the enantiomers and the chiral selector. researchgate.net The differing stability of these temporary complexes results in different retention times, allowing for their separation and quantification. While successful, the enantioseparation of small alkanes like this compound can be challenging. researchgate.net

Table 1: Example of Chiral Gas Chromatography for Hydrocarbon Resolution This table illustrates the concept of chiral GC separation. Specific resolution factors for this compound can vary based on exact experimental conditions.

| Analyte | Chiral Stationary Phase (CSP) | Elution Order | Interaction Principle |

|---|---|---|---|

| (R)- and (S)-3-methylhexane | Cyclodextrin Derivative (e.g., Chirasil-E-Dex) | Enantiomer-specific; dependent on CSP | Transient formation of diastereomeric inclusion complexes via van der Waals forces. researchgate.net |

| (R)- and (S)-4-methyloctane | β-cyclodextrin-based CSP | (R)-enantiomer followed by (S)-enantiomer | Stronger van der Waals interactions between the (S)-enantiomer and the chiral selector lead to longer retention. researchgate.net |

Once separated, assigning the absolute configuration (i.e., labeling as R or S) requires advanced spectroscopic methods.

Vibrational Circular Dichroism (VCD) Spectroscopy VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It is a powerful tool for determining the absolute configuration of molecules in solution, particularly for compounds like alkanes that lack the chromophores needed for traditional electronic circular dichroism. wikipedia.org The VCD spectrum provides a unique fingerprint sensitive to the molecule's three-dimensional structure. The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with theoretical spectra generated through quantum mechanical calculations, such as Density Functional Theory (DFT). wikipedia.org This combination of experimental measurement and computational prediction allows for an unambiguous assignment of the R and S configurations. researchgate.netwikipedia.org

Nuclear Magnetic Resonance (NMR) with Chiral Resolving Agents Standard NMR spectroscopy cannot differentiate between enantiomers because their spectra are identical in an achiral solvent. However, discrimination is possible in a chiral environment. One advanced technique involves using natural abundance deuterium (B1214612) (NAD) NMR spectroscopy in a chiral liquid crystal solvent, such as poly-γ-benzyl-L-glutamate (PBLG). researchgate.net In this anisotropic environment, the two enantiomers of a chiral alkane like this compound orient themselves slightly differently with respect to the liquid crystal matrix. This differential orientation leads to distinct NMR signals for the R and S forms, enabling their discrimination. researchgate.net This approach is particularly valuable for unfunctionalized molecules where derivatization to form diastereomers is not feasible. researchgate.net

Stereochemical Dynamics in Reaction Mechanisms (e.g., Racemization Processes in SN1 Reactions)

The stereochemistry of this compound derivatives is critical in understanding reaction mechanisms. The unimolecular nucleophilic substitution (SN1) reaction provides a classic example of how a chiral starting material can lead to a loss of optical activity through racemization.

Consider the hydrolysis of an optically active tertiary alkyl halide, such as (S)-3-bromo-3-methylhexane. pressbooks.publibretexts.org The SN1 mechanism involves two main steps:

Formation of a Carbocation: The rate-determining step is the spontaneous dissociation of the leaving group (Br⁻), resulting in the formation of a carbocation intermediate, the 3-methyl-3-hexyl cation. pressbooks.pub This carbocation is planar and therefore achiral. spcmc.ac.in

Nucleophilic Attack: The incoming nucleophile (H₂O) can attack the flat, achiral carbocation from either face with nearly equal probability. pressbooks.pubquora.com Attack from one side yields the (R)-3-methyl-3-hexanol, while attack from the opposite side yields the (S)-3-methyl-3-hexanol.

Because the achiral intermediate is attacked from both sides, the reaction produces a nearly 50:50 mixture of the two enantiomeric products. libretexts.org This conversion of an optically active starting material into a racemic or near-racemic product is known as racemization. pressbooks.pub In practice, a slight excess of the product with the inverted configuration is often observed. This is attributed to the formation of an ion pair, where the departing leaving group temporarily shields one face of the carbocation, making attack from the opposite (inverting) side slightly more favorable. libretexts.org

Table 2: Stereochemical Outcome of the SN1 Hydrolysis of (S)-3-bromo-3-methylhexane

| Starting Material | Intermediate | Nucleophile | Product | Stereochemical Result |

|---|---|---|---|---|

| (S)-3-bromo-3-methylhexane (chiral) | 3-methyl-3-hexyl cation (achiral, planar) | H₂O | (R)- and (S)-3-methyl-3-hexanol | Racemic mixture (or slight excess of inverted product). pressbooks.publibretexts.orgspcmc.ac.in |

Computational Stereochemistry and Elucidation of Chiral Recognition Mechanisms

Computational chemistry plays a vital role in understanding how chiral recognition occurs at a molecular level. researchgate.net For this compound, computational models can elucidate the mechanism behind its separation by chiral chromatography. researchgate.net

By using methods like molecular dynamics and quantum mechanics, researchers can simulate the interactions between the individual enantiomers of this compound and the chiral stationary phase. researchgate.net These simulations can calculate the binding energies of the transient diastereomeric complexes formed during the chromatographic process. The models can reveal subtle differences in how the (R) and (S) enantiomers fit into the chiral selector's binding pocket. For instance, calculations can highlight the specific van der Waals contacts and conformational alignments that lead to the more stable binding of one enantiomer over the other. researchgate.net This difference in binding energy translates directly to the difference in retention times observed experimentally. This integrated experimental and computational approach provides a comprehensive understanding of the chiral recognition mechanisms that make enantioseparation possible. researchgate.net

Advanced Synthetic Methodologies and Mechanistic Studies of 3 Methylhexane

Chemical Synthesis Pathways for 3-Methylhexane (B165618) and Related Derivatives

The synthesis of this compound can be achieved through several established organic chemistry routes. These methods, while foundational, offer insights into the construction of branched alkane skeletons.

Wurtz Reaction Applications in Hydrocarbon Synthesis

The Wurtz reaction provides a method for the synthesis of alkanes by coupling two alkyl halides in the presence of sodium metal and dry ether. askfilo.comsgkgdcvinukonda.ac.inaakash.ac.in To synthesize this compound, a combination of appropriate alkyl halides is required. askfilo.com For instance, the reaction between 1-bromopropane (B46711) and 2-bromopropane (B125204) with sodium in dry ether can produce 2-methylpentane, a structural isomer of this compound. doubtnut.com

However, the Wurtz reaction is generally more effective for producing symmetrical alkanes where both alkyl halides are identical. sgkgdcvinukonda.ac.inquora.com When two different alkyl halides are used, a mixture of products is often formed, which can be challenging to separate due to their similar boiling points. quora.comquora.com This method is also not suitable for preparing alkanes with a low number of carbon atoms, like methane (B114726), or for those involving tertiary alkyl halides. sgkgdcvinukonda.ac.inaakash.ac.in

Grignard Reagent Alkylation Routes

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with an appropriate alkyl halide. For example, reacting propylmagnesium bromide with a secondary butyl halide or sec-butylmagnesium bromide with a propyl halide could theoretically yield this compound. google.comgoogle.com

The formation of Grignard reagents involves reacting an alkyl or aryl halide with magnesium metal in an ether solvent. libretexts.orglumenlearning.com These reagents are highly reactive and sensitive to moisture, reacting with water to form alkanes. libretexts.org Their utility extends to reactions with various carbonyl compounds to produce primary, secondary, or tertiary alcohols. libretexts.org However, side reactions, such as disproportionation, can occur, particularly with tertiary halides, leading to the formation of alkanes and alkenes, which can reduce the yield of the desired product. osti.gov

Catalytic Alkylation of Aromatic Hydrocarbons with this compound Precursors

The alkylation of aromatic compounds like benzene (B151609) with precursors that can form a 3-methylhexyl carbocation is another synthetic strategy. A notable example involves the use of 3-chloro-3-ethylpentane (B11943469) as a reactant with benzene in the presence of a catalyst like anhydrous ferric chloride (FeCl₃). This process operates at controlled temperatures (e.g., 0–30°C) to minimize side reactions. The resulting 3-phenyl-3-methylhexane can then undergo dealkylation to yield this compound. The choice of catalyst is critical; using aluminum chloride (AlCl₃) instead of FeCl₃ can lead to complex product mixtures.

Catalytic Conversion Pathways of this compound

This compound serves as a model compound for studying catalytic reforming processes, particularly aromatization, which is a key reaction in producing high-octane gasoline components.

Aromatization Reaction Research

The conversion of this compound into aromatic compounds, primarily toluene, has been studied over various catalysts, such as platinum supported on alumina (B75360) (Pt/Al₂O₃). rsc.orgresearchgate.net The mechanism of this reaction is complex, involving several steps. Research using isotopically labeled this compound suggests that the main pathway involves a 1,6-ring closure. rsc.orgrsc.org However, an alternative mechanism involving an initial 1,5-dehydrocyclization followed by ring opening and subsequent 1,6-ring closure also contributes to the formation of aromatic products. rsc.orgrsc.org

The reaction of this compound on Pt/Al₂O₃ catalysts can lead to different products depending on the reaction conditions. researchgate.nettandfonline.com At temperatures between 350°C and 500°C, both aromatization and cracking (fragmentation into smaller molecules like methane) can occur. researchgate.nettandfonline.com

Influence of Carrier Gases (e.g., H₂, N₂, H₂-N₂ Mixtures) on Product Distribution and Selectivity

The choice of carrier gas significantly impacts the product distribution and selectivity in the catalytic conversion of this compound. researchgate.nettandfonline.com

Hydrogen (H₂) Atmosphere: In the presence of hydrogen, the conversion of this compound on a Pt/Al₂O₃ catalyst predominantly leads to cracking, producing mainly methane through deep fragmentation. researchgate.netresearchgate.net Hydrogen can suppress aromatization activity. researchgate.net For other alkanes like n-pentane, a hydrogen atmosphere can inhibit cyclization and reduce coke formation. acs.org

Hydrogen-Nitrogen (H₂-N₂) Mixtures: The use of mixed carrier gases reveals a transition in catalytic behavior. For this compound, the presence of at least 50% nitrogen in a hydrogen-nitrogen mixture can induce aromatic production under conditions that would otherwise only lead to cracking. researchgate.nettandfonline.com Studies on n-pentane aromatization also show that the selectivity for aromatic products is influenced by the carrier gas, with the order of decreasing selectivity being CH₄ > N₂ ≥ H₂/N₂ > H₂. acs.org

The data below summarizes the effect of the carrier gas on the activation energy and product distribution for this compound conversion.

| Carrier Gas | Activation Energy (kJ/mol) | Primary Products | Reference |

| Hydrogen (H₂) | 202.03 | Methane (from deep fragmentation) | researchgate.net |

| Nitrogen (N₂) | 107 | Methane, Benzene, Toluene | researchgate.net |

The following table illustrates the general influence of different carrier gases on the conversion and selectivity of alkane aromatization reactions.

| Carrier Gas | Effect on Conversion | Effect on Aromatic Selectivity | Reference |

| Hydrogen (H₂) | Generally higher conversion, but can lead to increased cracking. | Decreased selectivity for aromatics. | researchgate.netacs.orgacs.org |

| Nitrogen (N₂) | Lower conversion compared to H₂. | Increased selectivity for aromatics. | researchgate.netacs.orgacs.org |

| Methane (CH₄) | High conversion. | High selectivity for aromatics. | acs.orgacs.org |

Catalyst Performance and Deactivation Kinetics (e.g., Pt/Al₂O₃ Systems)

Catalyst deactivation is a critical factor in these processes, with key causes being the sintering of platinum particles and the formation of coke on the catalyst surface. researchgate.netconicet.gov.ar Sintering, the agglomeration of small metal particles into larger ones, reduces the active surface area and is a primary cause of deactivation, especially during the high-temperature oxidative conditions of catalyst regeneration. conicet.gov.ar Coking, the deposition of carbonaceous residues, can block active sites and pores, hindering reactant diffusion. researchgate.net The deactivation of Pt/Al₂O₃ catalysts during aromatization has been successfully modeled assuming first-order kinetics for both the reaction and the deactivation process. researchgate.net Sulfur compounds present in the feed can also act as poisons, decreasing the activity of metal-catalyzed reactions. researchgate.net

Table 1: Performance of Pt/Al₂O₃ Catalyst with this compound Under Different Atmospheres

| Carrier Gas | Temperature Range (°C) | Primary Products | Key Process | Reference |

|---|---|---|---|---|

| Hydrogen (H₂) | 330 - 500 | Methane | Cracking (Deep Fragmentation) | researchgate.netresearchgate.net |

Kinetic and Mechanistic Analyses of Aromatization Processes

Kinetic studies of the aromatization of this compound on Pt/Al₂O₃ catalysts suggest the reaction follows first-order kinetics with respect to the this compound concentration. researchgate.net A significant finding is the difference in apparent activation energy depending on the reaction environment. In a nitrogen atmosphere, the activation energy is approximately 107 kJ/mol, whereas in a hydrogen atmosphere, it rises to 202.03 kJ/mol. researchgate.net This marked difference in activation energies strongly indicates that distinct reaction mechanisms are dominant in each atmosphere. researchgate.net

The generally accepted mechanism for alkane aromatization on bifunctional Pt/Al₂O₃ catalysts involves initial dehydrogenation of the alkane (e.g., this compound) on the platinum metallic sites to form an olefin intermediate. researchgate.netwikipedia.org This olefin then migrates to the acidic sites on the alumina support, where it undergoes cyclization and further dehydrogenation steps to form an aromatic product like toluene. researchgate.netwikipedia.org In the presence of nitrogen, the catalyst appears to facilitate this pathway, imparting an "intrinsic aromaticity." researchgate.net In contrast, the hydrogen-rich environment promotes hydrogenolysis, a competing reaction that breaks carbon-carbon bonds, leading to the cracking of the hydrocarbon chain into smaller fragments like methane instead of aromatization. researchgate.net

Oxygenation Reactions (e.g., Gold-catalyzed, Iron(III) Chloride-catalyzed Photooxygenation)

This compound serves as a model substrate for investigating various catalytic oxygenation reactions. One such method is gold-catalyzed oxygenation, which utilizes hydrogen peroxide (H₂O₂) as the oxidant, typically in an acetonitrile (B52724) solvent. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This process is valuable for its potential to selectively synthesize alcohols from alkanes with minimal byproducts.

Another significant method is the photooxygenation catalyzed by iron(III) chloride (FeCl₃). sigmaaldrich.comchemicalbook.comsigmaaldrich.com In this reaction, a solution of this compound in an alcohol is irradiated with light in the presence of atmospheric oxygen and catalytic amounts of FeCl₃. researchgate.netmathnet.ru This process yields the corresponding alcohols, along with minor quantities of ketones. researchgate.netmathnet.ru The proposed mechanism for this photocatalytic reaction begins with the photo-excitation of the iron(III) chloride, which stimulates the homolysis of an Fe-Cl bond. academie-sciences.fr The resulting highly reactive chlorine radical then attacks the alkane (this compound), initiating the oxidation chain. academie-sciences.fr

Hydrocarboxylation Processes (e.g., Copper-catalyzed in Aqueous Media)

Copper-catalyzed hydrocarboxylation represents a method for the functionalization of simple alkanes like this compound. This process converts alkanes into more valuable branched monocarboxylic acids under relatively mild, low-temperature conditions. sigmaaldrich.comchemicalbook.com The reaction is typically carried out in an aqueous medium. sigmaaldrich.comchemicalbook.com Research has demonstrated the efficacy of using this compound as a model substrate to study these transformations. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Studies have shown that certain tetranuclear copper(II) complexes can act as effective homogeneous catalyst precursors for the hydrocarboxylation of various linear (C₅-C₈) and cyclic alkanes. researchgate.net This reaction provides a direct route to upgrade readily available alkanes into important chemical intermediates.

Isomerization and Cracking Reactions in Hydrocarbon Processing

In hydrocarbon processing, this compound is involved in isomerization and cracking reactions, both as a product and a reactant. For instance, the isomerization of n-heptane, a low-octane-number alkane, yields a mixture of branched isomers including this compound (RON 52) and 2,3-dimethylpentane (B165511) (RON 91.1). researchgate.net These reactions are crucial for improving the octane (B31449) rating of gasoline. researchgate.net

These transformations are typically conducted over bifunctional heterogeneous catalysts, which possess both metallic and acidic sites, such as platinum dispersed on an acidic support like alumina or a zeolite. researchgate.net The established mechanism involves the dehydrogenation of the alkane on a metal site to produce an olefin. researchgate.net This intermediate then isomerizes on the acid sites via a carbenium ion mechanism before being re-hydrogenated on a metal site. researchgate.net

Cracking is a competing process that often occurs in parallel with isomerization. researchgate.netcore.ac.uk The hydroisomerization of this compound has been studied using catalysts like hydrogen-reduced molybdenum trioxide (MoO₃), where the transformation proceeded to form n-butane, but notably without the formation of iso-butane or methane. capes.gov.br In contrast, when using a Pt/Al₂O₃ catalyst in a hydrogen atmosphere, this compound primarily undergoes cracking to produce methane. researchgate.net

Table 2: Major Products from Catalytic Transformation of this compound

| Catalyst System | Atmosphere | Primary Transformation | Major Products | Reference |

|---|---|---|---|---|

| Pt/Al₂O₃ | Nitrogen | Aromatization | Methane, Benzene, Toluene | researchgate.net |

| Pt/Al₂O₃ | Hydrogen | Cracking | Methane | researchgate.net |

Substitution Reactions and Underlying Mechanistic Principles (e.g., Halogenation, SN1 Reactions)

This compound can undergo substitution reactions, most notably halogenation. When treated with halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet (UV) light, hydrogen atoms on the alkane are replaced to form various haloalkanes.

The mechanistic principles of substitution are well-illustrated by the reactions of 3-halo-3-methylhexane derivatives. The hydrolysis of chiral (S)-3-chloro-3-methylhexane or (R)-3-bromo-3-methylhexane with a weak nucleophile like water is a classic example of a unimolecular nucleophilic substitution (SN1) reaction. brainly.comlibretexts.org The SN1 mechanism proceeds in a stepwise manner. The first and rate-determining step is the spontaneous cleavage of the carbon-halogen bond, where the leaving group departs to form a stable tertiary carbocation. libretexts.orgpressbooks.pub This carbocation intermediate possesses a trigonal planar geometry. libretexts.org In the second step, the nucleophile (water) attacks the planar carbocation. brainly.com Because the attack can occur with equal probability from either the front or the back side, a 50:50 mixture of the (R) and (S) enantiomers of 3-methyl-3-hexanol (B1585239) is produced. libretexts.orgpressbooks.pub This results in a racemic mixture, a key stereochemical outcome of SN1 reactions occurring at a chiral center. brainly.comlibretexts.org The reaction proceeds via the SN1 pathway due to the ability of the substrate to form a relatively stable tertiary carbocation intermediate. pressbooks.pub

Application of this compound as a Model Alkane in Catalysis and Hydrocarbon Transformation Research

This compound is frequently employed as a model alkane in fundamental research focused on catalysis and hydrocarbon transformations. sigmaaldrich.comchemicalbook.com Its use as a representative branched-chain alkane allows researchers to investigate a wide array of important industrial and synthetic reactions. These include copper-catalyzed hydrocarboxylation for producing carboxylic acids, gold-catalyzed and iron-catalyzed oxygenation reactions for alcohol synthesis, and the hydroisomerization and cracking reactions that are central to petroleum refining. sigmaaldrich.comchemicalbook.comsigmaaldrich.comcapes.gov.br

The specific structure of this compound, with its methyl group on the third carbon, provides a valuable substrate for studying how molecular branching influences reaction pathways, product selectivity, and catalyst performance. researchgate.netresearchgate.net For instance, comparative studies of its aromatization and cracking behavior on Pt/Al₂O₃ catalysts have provided deep insights into reaction mechanisms. researchgate.net Furthermore, its chiral derivatives, such as 3-bromo-3-methylhexane, are ideal for elucidating fundamental mechanistic principles in organic chemistry, particularly the stereochemical outcomes of the SN1 reaction. brainly.comlibretexts.org Its use in catalyst test mixtures is also common for evaluating the performance of hydroisomerization catalysts. semanticscholar.org

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₁₆ |

| Acetonitrile | C₂H₃N |

| Alumina (Aluminium Oxide) | Al₂O₃ |

| Benzene | C₆H₆ |

| Bromine | Br₂ |

| n-Butane | C₄H₁₀ |

| Carbon Monoxide | CO |

| Chlorine | Cl₂ |

| 2,3-Dimethylpentane | C₇H₁₆ |

| Gold | Au |

| n-Heptane | C₇H₁₆ |

| Hydrogen | H₂ |

| Hydrogen Peroxide | H₂O₂ |

| Iron(III) Chloride | FeCl₃ |

| Isobutane | C₄H₁₀ |

| Methane | CH₄ |

| 3-Methyl-3-hexanol | C₇H₁₆O |

| Molybdenum Trioxide | MoO₃ |

| Nitrogen | N₂ |

| Platinum | Pt |

| Sulfur | S |

| Toluene | C₇H₈ |

Advanced Spectroscopic and Structural Characterization of 3 Methylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a seemingly simple molecule like 3-methylhexane (B165618), high-resolution NMR provides a wealth of structural detail.

The structure of this compound, with its seven carbon atoms, gives rise to distinct signals in both ¹H and ¹³C NMR spectra, reflecting the unique electronic environment of each nucleus.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of this compound shows seven distinct signals, confirming that all seven carbon atoms are chemically non-equivalent. docbrown.info The chemical shifts are all located in the aliphatic region of the spectrum, as expected for a saturated alkane. docbrown.info The use of deuterated solvents like chloroform-d (CDCl₃) is common for recording such spectra, and tetramethylsilane (TMS) is used as a reference standard, with its signal set to 0.0 ppm. docbrown.info

| Carbon Atom | Approximate ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 11.4 |

| C2 (CH₂) | 29.5 |

| C3 (CH) | 34.2 |

| C4 (CH₂) | 38.9 |

| C5 (CH₂) | 20.6 |

| C6 (CH₃) | 14.4 |

| C7 (3-methyl CH₃) | 19.2 |

| Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. |

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is more complex due to spin-spin coupling. There are seven unique proton environments, leading to a spectrum with multiple overlapping signals. docbrown.info The relative integrated areas under the peaks correspond to the ratio of protons in each environment. docbrown.info The splitting pattern of each signal, governed by the n+1 rule, provides information about the number of adjacent, non-equivalent protons. docbrown.info For instance, the methine proton at the C3 position would be expected to be a complex multiplet due to coupling with the adjacent CH₂ and CH₃ groups.

| Proton Environment | Approximate ¹H Chemical Shift (ppm) | Multiplicity |

| C1-H₃ | ~0.88 | Triplet |

| C2-H₂ | ~1.26 | Multiplet |

| C3-H | ~1.21 | Multiplet |

| C4-H₂ | ~1.26 | Multiplet |

| C5-H₂ | ~1.26 | Multiplet |

| C6-H₃ | ~0.84 | Triplet |

| C7-H₃ | ~0.81 | Doublet |

| Note: The ¹H NMR spectrum of alkanes often shows significant signal overlap in the 0.8-1.5 ppm range. Data is based on typical values and may vary. docbrown.infonih.gov |

Standard NMR spectroscopy is inherently achiral and cannot distinguish between enantiomers. researchgate.netd-nb.info However, advanced techniques have been developed to achieve chiral discrimination. For chiral alkanes like this compound, which lack functional groups for derivatization, this is particularly challenging. rsc.orgresearchgate.net

A successful approach involves the use of natural abundance deuterium (B1214612) (NAD) NMR spectroscopy in a chiral liquid-crystalline solvent. rsc.orgresearchgate.net A solution of poly-γ-benzyl-L-glutamate (PBLG) in a solvent like chloroform can create a chiral environment that interacts differently with the (R) and (S) enantiomers of this compound. rsc.org This differential interaction leads to a small difference in the orientation of the enantiomers within the liquid crystal matrix. rsc.orgresearchgate.net Because the quadrupolar interaction of deuterium is highly sensitive to molecular orientation, this small difference is amplified, resulting in the doubling of NMR signals. rsc.org This allows for the direct observation and quantification of the enantiomers, a task not possible with conventional NMR methods. rsc.orgresearchgate.net

Mass Spectrometry (MS) Fragmentation Pattern Analysis for Mechanistic Insights and Structural Confirmation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the this compound molecule (molecular weight 100.20 g/mol ) is ionized to form a molecular ion ([M]⁺•) with an m/z of 100. docbrown.infonist.gov

This molecular ion is often unstable and undergoes fragmentation, primarily through the scission of C-C bonds, which are weaker than C-H bonds. docbrown.info The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Key fragmentation pathways for this compound include:

Loss of an ethyl group (•CH₂CH₃): Cleavage of the C3-C4 bond or C2-C3 bond can lead to the loss of a 29 mass unit fragment, resulting in a prominent peak at m/z 71 ([C₅H₁₁]⁺). docbrown.info

Loss of a propyl group (•CH₂CH₂CH₃): Cleavage at the C3-C4 bond can result in the loss of a C₃H₇ radical (43 mass units), but the more significant fragmentation leads to the formation of the m/z 43 ion.

Formation of the base peak: The most abundant ion, known as the base peak, appears at m/z 43 ([C₃H₇]⁺). docbrown.info This stable secondary carbocation is formed by the loss of a C₄H₉ radical (a butyl group) from the molecular ion, corresponding to a mass change of 57 (100 - 57 = 43). docbrown.info

Other significant fragments: Other notable peaks arise from further fragmentation and hydrogen loss, creating a series of ions at m/z 57, 56, 55, 42, 41, and 29, which add to the uniqueness of the spectrum. docbrown.info

| m/z Value | Relative Intensity | Identity of Fragment | Origin (Loss from M⁺• at m/z 100) |

| 100 | Low | [C₇H₁₆]⁺• | Molecular Ion (M⁺•) |

| 71 | High | [C₅H₁₁]⁺ | Loss of •C₂H₅ (M-29) |

| 57 | High | [C₄H₉]⁺ | Loss of •C₃H₇ (M-43) |

| 43 | 100 (Base Peak) | [C₃H₇]⁺ | Loss of •C₄H₉ (M-57) |

| 29 | Moderate | [C₂H₅]⁺ | Ethyl cation |

Vibrational Spectroscopy (e.g., Infrared, VCD) for Conformational and Chiral Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characteristic of an alkane. docbrown.info It is dominated by C-H bond vibrations.

C-H Stretching: Strong, sharp absorptions are observed in the 2845-2975 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. docbrown.info

C-H Bending/Deformation: Absorptions between 1435 and 1480 cm⁻¹ are due to CH₂ and CH₃ deformation vibrations. docbrown.info The characteristic "umbrella mode" or symmetric bend of the methyl groups appears around 1370-1385 cm⁻¹. docbrown.info

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping C-C skeletal vibrations and other bending modes that are unique to the this compound molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for analyzing chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.netdtu.dk Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). mdpi.com

For a chiral alkane like this compound, VCD can provide unambiguous determination of its absolute configuration (R or S). unibe.ch The experimental VCD spectrum is compared to spectra predicted by quantum mechanical calculations, often using Density Functional Theory (DFT), for one of the enantiomers. unibe.chchemistrywithatwist.com A match between the experimental spectrum of a sample and the calculated spectrum for the (S)-enantiomer, for example, would definitively assign the absolute configuration of the sample as S. This chiroptical technique is highly sensitive to the molecule's three-dimensional structure and conformational distribution in solution. mdpi.com

X-ray Diffraction Studies in Stereochemical Assignment (as applied to crystalline derivatives or complexes)

X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in a crystalline state. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net

Since this compound is a liquid under standard conditions, it cannot be studied directly by single-crystal X-ray diffraction. However, its absolute configuration can be determined by preparing a crystalline derivative. This involves a chemical reaction to attach the chiral this compound moiety to another molecule that is crystalline and contains at least one heavy atom. The resulting solid derivative can then be crystallized and analyzed. The diffraction pattern of X-rays passing through the crystal allows for the creation of an electron density map, which reveals the precise location of every atom in three-dimensional space. icm.edu.pl The presence of a heavy atom facilitates the determination of the absolute configuration through a phenomenon known as anomalous dispersion. researchgate.net This method, while indirect, provides an unambiguous assignment of the R or S configuration at the chiral center.

Conformational Analysis and Molecular Dynamics of 3 Methylhexane

Rotational Isomerism and Associated Energy Barriers

The rotation around the C-C single bonds in 3-methylhexane (B165618) gives rise to different spatial arrangements of its atoms, known as conformational isomers or conformers. libretexts.org These conformers are in a constant state of interconversion at room temperature due to the relatively low energy barriers to rotation. libretexts.org The stability of these conformers is primarily dictated by torsional strain, which arises from the repulsion between bonding electrons in adjacent groups, and steric strain, which is the repulsive interaction that occurs when atoms are forced closer together than their atomic radii allow. libretexts.orgchemistrysteps.com

Experimental Determination via Ultrasonic Relaxation Techniques

Ultrasonic relaxation techniques provide an experimental means to investigate the dynamics of conformational changes in molecules like this compound. This method measures the absorption and velocity of sound waves as they pass through a substance. researchgate.net The relaxation processes observed in the megahertz frequency range are attributed to the perturbation of the equilibrium between different rotational isomers by the ultrasonic wave. nih.gov

Theoretical Predictions Based on Non-Bonded Intramolecular Interactions

Theoretical predictions of rotational energy barriers are often based on the principles of non-bonded intramolecular interactions. These interactions include torsional strain from eclipsing bonds and steric hindrance between bulky substituents. libretexts.orgvaia.com The energy cost associated with these interactions can be estimated to predict the relative stabilities of different conformers and the energy barriers between them. libretexts.org

For instance, in a molecule like butane, which shares structural similarities with segments of this compound, the energy cost for an H↔H eclipsing interaction is approximately 4.0 kJ/mol, while an H↔CH₃ eclipsing interaction is about 6.0 kJ/mol. libretexts.org A more significant steric and torsional strain is observed in a CH₃↔CH₃ eclipsing interaction, estimated at 11.0 kJ/mol. libretexts.org The gauche conformation, where methyl groups are 60° apart, is about 3.8 kJ/mol higher in energy than the anti conformation due to steric strain. libretexts.org

These fundamental energy values can be applied to predict the energy landscape of this compound. The presence of a methyl group on the third carbon introduces additional steric interactions that influence the energy barriers of rotation around the C2-C3 and C3-C4 bonds. Theoretical models, such as those used in molecular dynamics simulations, employ potential functions that account for these non-bonded interactions to calculate the energy of various conformations and the barriers separating them. acs.org

Influence of Steric Hindrance and Torsional Strain on Conformational Stability

The conformational stability of this compound is a direct consequence of the interplay between steric hindrance and torsional strain. vaia.compearson.com Staggered conformations are generally more stable than eclipsed conformations because they minimize torsional strain. uci.edu However, not all staggered conformations are of equal energy due to steric strain. libretexts.org

In this compound, the most stable conformation will be the one that minimizes both torsional and steric strain. pearson.com This typically involves a staggered arrangement along all C-C bonds, with the larger alkyl groups positioned anti (180° apart) to each other to reduce steric hindrance. libretexts.orglibretexts.org For rotation around the C3-C4 bond, the ethyl group on C3 and the ethyl group on C4 are the largest substituents. An anti-conformation where these two groups are opposite each other would be the most stable. vaia.com

Gauche interactions, where bulky groups are 60° apart, introduce steric strain and are therefore less stable than anti-conformations. libretexts.org Eclipsed conformations are the least stable due to the maximization of both torsional and steric strain as the electron clouds of the substituents are forced into close proximity. libretexts.orgvaia.com The relative energies of these conformations determine the equilibrium population of each, with a higher percentage of molecules occupying the more stable conformations at any given moment. libretexts.org

Computational Conformational Analysis (e.g., Newman Projections, Molecular Dynamics Simulations)

Computational methods are powerful tools for analyzing the complex conformational landscape of molecules like this compound.

Newman Projections: Newman projections are a valuable visualization tool for assessing the conformational isomers resulting from rotation around a specific C-C bond. pearson.com By looking down the C3-C4 bond of this compound, for example, one can depict the relative orientations of the substituents on the front carbon (C3) and the back carbon (C4). The front carbon has a methyl group, an ethyl group, and a hydrogen atom attached, while the back carbon has an ethyl group and two hydrogen atoms. The most stable conformer, as visualized through a Newman projection, would show the large ethyl groups in an anti-position to minimize steric hindrance. vaia.compearson.com Other staggered (gauche) and eclipsed conformations can also be drawn and their relative stabilities inferred based on the steric and torsional strains present. libretexts.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes in this compound over time. acs.orgacs.org These simulations use classical mechanics to model the motion of atoms, governed by a force field that describes the intramolecular and intermolecular interactions. researchgate.net By simulating the system over a period of time, MD can explore the potential energy surface of the molecule, identify stable conformations, and calculate the energy barriers between them. acs.org

Nonequilibrium molecular dynamics simulations have been used to study properties like the viscosity of this compound, where the conformational flexibility of the molecule plays a crucial role. acs.org These simulations often employ united atom models, where CH, CH₂, and CH₃ groups are treated as single interaction sites, to reduce computational cost. acs.orgresearchgate.net The simulations can incorporate different potential functions to model the torsional energies associated with dihedral angle rotations, allowing for the investigation of how molecular flexibility impacts bulk properties. acs.org For instance, simulations have been performed using the Ryckaert-Bellemans potential, which was developed for n-alkanes and defines the energy landscape for torsional rotations. acs.org

MD simulations of this compound have been conducted at various temperatures and densities to understand its behavior under different conditions. acs.orgnih.gov These computational studies provide valuable insights into the relationship between molecular structure, conformational dynamics, and macroscopic properties. researchgate.net

| Interaction Type | Cause | Estimated Energy Cost (kJ/mol) |

| H ⟷ H eclipsed | Torsional strain | 4.0 libretexts.org |

| H ⟷ CH₃ eclipsed | Mostly torsional strain | 6.0 libretexts.org |

| CH₃ ⟷ CH₃ eclipsed | Torsional and steric strain | 11.0 libretexts.org |

| CH₃ ⟷ CH₃ gauche | Steric strain | 3.8 libretexts.org |

Environmental Behavior and Atmospheric Chemistry of 3 Methylhexane Research Focus

Atmospheric Photolytic Degradation Pathways (e.g., Reaction Kinetics with Hydroxyl Radicals)

The primary pathway for the atmospheric degradation of 3-methylhexane (B165618), a volatile organic compound (VOC), is through its reaction with hydroxyl (OH) radicals. copernicus.orgresearchgate.net This process is a key factor in determining its atmospheric lifetime and its contribution to the formation of secondary pollutants like ozone and particulate matter. copernicus.orgescholarship.org

The reaction between this compound and OH radicals proceeds via hydrogen abstraction, where the OH radical removes a hydrogen atom from the this compound molecule, forming water and an alkyl radical. researchgate.net The reactivity and the specific hydrogen atom that is abstracted are influenced by the structure of the alkane, with tertiary hydrogens being more susceptible to abstraction than primary or secondary hydrogens. nih.gov

Several studies have experimentally determined the rate constant for the reaction of this compound with OH radicals. These studies often employ relative rate techniques in smog chambers or flow systems. copernicus.orgnih.govcopernicus.org The rate constant is a critical parameter for atmospheric models that predict the fate of VOCs.

| Rate Constant (kOH) x 10-12 cm3 molecule-1 s-1 | Temperature (K) | Reference |

|---|---|---|

| 6.54 | 298 | Sprengnether et al. (2009) nih.gov |

| 6.30 | Room Temperature | Xin et al. (2024) copernicus.org |

| 6.29 ± 0.11 | 298 | Xin et al. (2024) copernicus.org |

| 7.20 | Not Specified | Altshuller (1990), as cited in ChemicalBook chemicalbook.com |

The temperature dependence of the reaction rate is described by the Arrhenius equation. For this compound, an Arrhenius expression of (2.27±0.31)×10-11exp[-(559±42)/T] cm3·molecule-1·s-1 has been determined over a temperature range of 273–323 K. copernicus.org Based on its reaction rate with OH radicals, the atmospheric half-life of this compound is estimated to be around 20 hours. chemicalbook.com

Combustion Chemistry of Branched Alkanes and Product Distribution as a Fuel Component

This compound is a component of gasoline and other fuels, and its branched structure influences combustion properties, such as having a higher octane (B31449) rating compared to straight-chain alkanes. solubilityofthings.comcymitquimica.com The combustion of this compound, like other hydrocarbons, produces carbon dioxide and water when complete. chemicalbook.comquora.com

The balanced chemical equation for the complete combustion of this compound (C₇H₁₆) is: C₇H₁₆ + 11O₂ → 7CO₂ + 8H₂O quora.com

In real-world combustion processes, such as in internal combustion engines, incomplete combustion can occur, leading to the formation of other products, including carbon monoxide and unburned hydrocarbons. quora.com this compound has been identified in the exhaust from diesel-powered trucks and gasoline-powered automobiles. chemicalbook.com For instance, the emission rate from a diesel-powered medium-duty truck was reported to be 310 μg/km. chemicalbook.com

The product distribution from the combustion of branched alkanes like this compound is complex. The initial reactions involve the abstraction of hydrogen atoms, leading to the formation of various alkyl radicals. These radicals then react with oxygen in a series of steps to form a range of smaller, oxygenated organic compounds, such as aldehydes and ketones, before eventually being oxidized to CO₂ and H₂O. researchgate.net The specific distribution of these intermediate products depends on factors like temperature, pressure, and the fuel-to-air ratio.

Advanced Analytical Techniques for Environmental Monitoring and Source Apportionment (e.g., Gas Chromatography-Mass Spectrometry in Environmental Samples)

Advanced analytical techniques are crucial for monitoring volatile organic compounds (VOCs) like this compound in the environment and for identifying their emission sources. escholarship.orgshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of this compound in environmental samples. shimadzu.com Air samples are often collected using thermal desorption tubes, canisters, or other sampling media. lcms.cz In the laboratory, the collected compounds are thermally desorbed and introduced into a gas chromatograph, which separates the individual components of the mixture based on their boiling points and interactions with the chromatographic column. lcms.czepa.gov The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. restek.comdocbrown.info

| Analytical Step | Description | Reference |

|---|---|---|

| Sampling | Collection of air samples using thermal desorption tubes or canisters. | lcms.cz |

| Separation | Gas chromatography separates this compound from other VOCs. High-resolution GC can separate it from its isomers. | epa.gov |

| Detection | Mass spectrometry provides a fragmentation pattern for positive identification. | restek.comdocbrown.info |

Source Apportionment studies utilize the data from environmental monitoring to identify and quantify the contributions of different sources to the observed concentrations of pollutants. escholarship.orgnih.gov Receptor models, such as Positive Matrix Factorization (PMF), are often employed for this purpose. nih.gov These models analyze the concentrations of a suite of VOCs, including this compound, at a receptor site and identify patterns or "factors" that correspond to specific emission sources. nih.gov

This compound is a known component of vehicular exhaust and gasoline evaporation, making it a useful marker for these sources in urban environments. chemicalbook.comqut.edu.au Studies have used the presence and concentration of this compound, along with other VOCs, to apportion sources such as gasoline vehicle exhaust, diesel vehicle exhaust, and industrial emissions. qut.edu.auresearchgate.net For example, high loadings of 2-methylhexane (B165397) and this compound have been used to identify emissions from petrol engine cars. qut.edu.au

Compound List

| Compound Name |

|---|

| This compound |

| 2-Methylhexane |

| Carbon dioxide |

| Carbon monoxide |

| Water |

| Ozone |

| Aldehydes |

| Ketones |

Theoretical and Computational Chemistry Studies on 3 Methylhexane

Quantum Mechanical Calculations for Energetic Profiles and Intermolecular Interactions

Quantum mechanical calculations are powerful tools for investigating the energetic landscapes and intermolecular forces of molecules like 3-methylhexane (B165618). nih.gov These calculations can elucidate the stability of different conformers and the nature of interactions with other molecules.

Research has employed quantum chemical methods to understand various aspects of molecular interactions. nih.gov For instance, Density Functional Theory (DFT) can be used to analyze structural parameters and the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap, which helps in describing potential molecular interactions. nih.gov The interaction energies of different types of intermolecular forces, such as π-π interactions, hydrogen bonding, and Hp-π interactions, can be quantified. nih.gov These interactions can lead to shifts in spectroscopic properties, like the red or blue shifts observed in absorption spectra. nih.gov

While specific energetic profiles for this compound conformers from quantum mechanical calculations are not detailed in the provided results, the principles of applying these methods are well-established for alkanes. researchgate.netresearchgate.net For other molecules, quantum chemical calculations have been used to determine the conformational energies and to understand how different conformers exhibit varying capacities for intermolecular interactions, such as hydrogen bonding. researchgate.net This is often achieved by analyzing the molecule's surface charge distribution. researchgate.netresearchgate.net

Nonequilibrium Molecular Dynamics Simulations for Transport Properties (e.g., Viscosity, Diffusion Coefficients)

Nonequilibrium molecular dynamics (NEMD) simulations are a crucial method for studying the transport properties of fluids, including viscosity and diffusion coefficients, on a molecular scale. acs.orgnih.gov These simulations are particularly useful for understanding how molecular structure influences these macroscopic properties. acs.org

For this compound, NEMD simulations have been performed to investigate the influence of different potential models on its simulated viscosity. acs.org In these studies, united atom (UA) models, where groups of atoms like -CHx are treated as single interaction sites, are often employed to simplify the system while retaining the essential skeletal structure. acs.org

The effect of both intermolecular and intramolecular potentials on the calculated viscosity has been a key area of focus. acs.org Intermolecular interactions are typically modeled using Lennard-Jones (LJ) potentials. acs.org Studies have compared homogeneous models, where all -CHx groups are treated identically, with heterogeneous models (like the OPLS model) that assign unique parameters to each type of group. acs.org Research has shown that even small changes in the intermolecular potential parameters, particularly for the branched methyl group, can lead to significant changes in the simulated viscosity. acs.org The viscosity was found to be less sensitive to the potential parameters of the chain methyl groups. acs.org

Intramolecular potentials, which describe the energy associated with dihedral angles, also play a role. acs.org However, studies on this compound have indicated that the simulated viscosity is less sensitive to the specific torsional potential model used compared to the intermolecular potential parameters. acs.org

The diffusion coefficients of heptane (B126788) isomers, including 2-methylhexane (B165397) (an isomer of this compound), have been studied using molecular dynamics simulations in conjunction with the Green-Kubo formula. umich.edu These studies reveal that molecular structure has a discernible effect on diffusion, with differences between isomers becoming more pronounced at higher temperatures. umich.edu

Table 1: Investigated Potential Models in NEMD Simulations of this compound acs.org

| Potential Type | Model Type | Key Feature |

| Intermolecular | Homogeneous United Atom (UA) | All -CHx groups are treated as equivalent. |

| Intermolecular | Heterogeneous United Atom (UA) | Unique Lennard-Jones parameters for each -CHx group (e.g., OPLS model). |

| Intramolecular | Torsional Potentials | Describes the energy associated with the rotation around C-C bonds. |

Theoretical Prediction of Chemical Reactivity and Selectivity in Catalytic Systems

Theoretical methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of hydrocarbons such as this compound in catalytic processes. researchgate.nettandfonline.com These computational approaches provide mechanistic insights that are often difficult to obtain through experiments alone. tandfonline.com

In the context of catalytic cracking, a crucial process in petroleum refining, thermodynamic analysis of reactions involving high molecular weight hydrocarbons has been carried out using quantum chemical methods. researchgate.net By calculating parameters like enthalpy and Gibbs energy for various cracking reactions, researchers can predict the feasibility and favorability of different reaction pathways. researchgate.net This information is vital for developing kinetic models of catalytic cracking. researchgate.netresearchgate.net

The reactivity of this compound has been experimentally studied over Pt/Al2O3 catalysts, revealing different product distributions depending on the reaction conditions (e.g., in the presence of H₂ or N₂). tandfonline.comresearchgate.net In an inert N₂ atmosphere, this compound undergoes cracking to produce methane (B114726), benzene (B151609), and toluene. tandfonline.comresearchgate.net In the presence of hydrogen, the primary product is methane. tandfonline.comresearchgate.net These experimental findings suggest different reaction mechanisms are at play, which could be further elucidated through theoretical modeling. tandfonline.comresearchgate.net

Computational screening of materials like zeolites and metal-organic frameworks (MOFs) for hydrocarbon separations also relies on theoretical predictions. acs.org By modeling the interactions between different hexane (B92381) and heptane isomers and the porous material, researchers can predict the selectivity of these materials for separating linear, monobranched (like this compound), and dibranched alkanes. acs.org

Advanced Research Prospects and Emerging Areas for 3 Methylhexane

Development of Novel Catalytic Systems for Selective Alkane Functionalization

The chemical inertness of alkanes, characterized by their strong, non-polar C-H bonds, presents a formidable challenge in synthetic chemistry. researchgate.netresearchwithrutgers.com The selective functionalization of a specific C-H bond in a molecule like 3-methylhexane (B165618), which contains primary, secondary, and a tertiary C-H bond, is a significant goal. Success in this area would unlock new, more efficient pathways for converting abundant hydrocarbon feedstocks into valuable chemicals. illinois.eduprinceton.edu Research is actively pursuing several innovative catalytic strategies to overcome these challenges.

Homogeneous and heterogeneous catalysis offer distinct pathways for alkane functionalization. In homogeneous catalysis, research has explored the use of transition-metal complexes to activate C-H bonds under milder conditions. rsc.org A notable example is the copper-catalyzed hydrocarboxylation, where this compound has been used as a model substrate to study the direct conversion of inert C-H bonds into carboxylic acids. Another frontier is the use of main-group compounds, such as Lewis acid-carbene adducts, which have shown the ability to activate C-H bonds in small alkanes at room temperature and atmospheric pressure, offering a new, metal-free approach to alkane functionalization. nih.gov

Heterogeneous catalysis, which is crucial for industrial-scale processes, often involves metal-supported catalysts. illinois.edu For this compound, studies have utilized platinum (Pt) and ruthenium (Ru) catalysts on supports like alumina (B75360) and titania for reactions such as isomerization and hydrogenolysis. A significant breakthrough has been the development of catalysts using confined chiral Brønsted acids, which enhance both the efficiency and selectivity of alkane activation, allowing for precise control over the atomic arrangement in the final products. scitechdaily.com Furthermore, biocatalytic approaches, using enzymes capable of oxyfunctionalization, are emerging as a highly selective and environmentally benign alternative for the transformation of small alkanes. researchgate.net

| Catalytic System | Approach | Key Research Findings | Potential Application |

| Homogeneous Catalysis | Copper-catalyzed hydrocarboxylation | Direct functionalization of inert C-H bonds in model alkanes like this compound. | Conversion of alkanes to branched monocarboxylic acids. |

| Heterogeneous Catalysis | Platinum (Pt) and Ruthenium (Ru) on supports | Isomerization, hydrogenolysis, and aromatization of this compound. | Production of high-value isomers and aromatic compounds. |

| Novel Acid Catalysis | Confined chiral Brønsted acids | Precise control over product stereochemistry in alkane activation. scitechdaily.com | Asymmetric synthesis of functionalized hydrocarbons. |

| Biocatalysis | Enzymatic oxyfunctionalization | Highly selective hydroxylation of non-activated C-H bonds under mild conditions. researchgate.net | Green synthesis of alcohols from alkanes. |

| Main-Group Catalysis | Lewis acid-carbene adducts | Activation of C-H bonds in alkanes like ethane (B1197151) and propane (B168953) at ambient conditions. nih.gov | Metal-free catalytic systems for alkane valorization. |

Innovations in Chiral Separation and Absolute Configuration Determination Technologies

This compound is one of the simplest chiral alkanes, existing as two non-superimposable mirror images, or enantiomers: (R)-3-methylhexane and (S)-3-methylhexane. wikipedia.orgudel.edu The separation of these enantiomers and the determination of their absolute configuration are crucial for stereoselective synthesis and for understanding their interactions in chiral environments. However, for simple alkanes, this is a significant analytical challenge. researchgate.net The primary difficulty lies in the absence of strong chromophores (parts of a molecule that absorb light), which are necessary for many traditional chiroptical techniques. researchgate.net

To overcome these limitations, researchers are refining and developing more sensitive technologies. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques that measure the differential interaction of chiral molecules with circularly polarized light during vibrational transitions. Unlike methods that rely on electronic transitions, VCD and ROA can provide structural information even for molecules lacking strong chromophores, making them suitable for simple alkanes. Another emerging technique is Matrix-Assisted Diffusion-Ordered Spectroscopy (MAD) combined with Nuclear Magnetic Resonance (NMR), which can be used with chiral resolving agents to discriminate between stereoisomers in a solution. researchgate.net

In the realm of separation science, high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most effective methods for resolving enantiomers. researchgate.netnih.gov Innovations in CSPs, such as those based on β-cyclodextrin, have enabled the successful separation of acyclic saturated hydrocarbon enantiomers. researchgate.net The development of new CSPs with enhanced enantioselectivity is a continuous area of research, crucial for both analytical and preparative-scale separations of chiral molecules like this compound. nih.govmdpi-res.com

| Technology | Principle | Application to this compound |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized infrared light during molecular vibrations. | Determination of absolute configuration without reliance on chromophores. |

| Raman Optical Activity (ROA) | Measures a small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. | Provides complementary stereochemical information to VCD. |

| Chiral Stationary Phase (CSP) Chromatography | Differential interaction of enantiomers with a chiral solid support in HPLC or GC columns. researchgate.net | Separation and purification of (R)- and (S)-3-methylhexane enantiomers. researchgate.net |

| Matrix-Assisted Diffusion-Ordered NMR Spectroscopy (MAD-NMR) | Differentiates molecules based on their diffusion rates in the presence of chiral resolving agents. researchgate.net | A promising tool for exploring and discriminating chiral mixtures in solution. researchgate.net |

Future Directions in Computational Modeling of Branched Hydrocarbon Systems

Computational modeling has become an indispensable tool for understanding the structure, properties, and reactivity of molecules. For branched hydrocarbons like this compound, computational methods provide insights that are often difficult or impossible to obtain through experiments alone. Future research in this area is focused on developing more accurate and efficient models to predict the complex behavior of these systems.

A key area of development is the creation of more sophisticated and transferable molecular force fields. acs.org Force fields are the set of parameters used in molecular mechanics simulations to describe the potential energy of a system. The TraPPE-UA (Transferable Potentials for Phase Equilibria United-Atom) is an example of a force field developed to accurately model the physical properties of branched alkanes. acs.org Improving these force fields will lead to more reliable predictions of macroscopic properties such as viscosity and phase equilibria. acs.orgacs.org

Advanced simulation techniques are also a major focus. Nonequilibrium Molecular Dynamics (NEMD) simulations are being used to investigate the rheological properties of branched alkanes, including this compound. acs.orgbyu.edu Additionally, new Configurational-Bias Monte Carlo (CBMC) methods are being designed to efficiently simulate the phase behavior of complex branched molecules. acs.org These computational tools are not only used to predict physical properties but also to model chemical processes. For instance, the UNIPAR (Unified Partitioning Aerosol Phase Reaction) model has been extended to predict the formation of secondary organic aerosols (SOA) from branched alkanes by innovatively modeling their atmospheric oxidation product distributions. copernicus.org Such models are crucial for understanding the environmental impact of hydrocarbons. Furthermore, computational studies are increasingly used to elucidate the complex mechanisms of catalytic C-H activation reactions, guiding the design of new and more efficient catalysts. princeton.edudmaiti.com

Q & A

Basic Question: What are the recommended synthesis protocols for high-purity 3-methylhexane, and how can isomer contamination be minimized?

Methodological Answer:

Synthesis of this compound typically involves catalytic hydrogenation of 3-methylhexene or alkylation of shorter-chain alkanes. To minimize isomer contamination (e.g., 3-methylpentane or 3-methylheptane), fractional distillation under controlled temperature (90–110°C) and pressure (1–2 atm) is critical. Gas chromatography (GC) with a polar capillary column (e.g., DB-WAX) should be used for purity validation, as it resolves branched alkane isomers effectively . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity by identifying methyl group splitting patterns (δ 0.85–1.25 ppm for tertiary carbons) .

Basic Question: Which analytical techniques are most effective for characterizing this compound in environmental samples?

Methodological Answer:

For environmental monitoring, gas chromatography-mass spectrometry (GC-MS) is optimal due to its sensitivity for volatile organic compounds (VOCs). Use a non-polar column (e.g., DB-5MS) to separate this compound (retention time ~8.2 min) from co-eluting hydrocarbons. Quantification requires external calibration with certified standards, as EPA’s SOCMI risk assessment lists this compound as a VOC with >5 carbon atoms but not a hazardous air pollutant (HAP), necessitating detection limits ≤1 ppb . Proton-transfer-reaction mass spectrometry (PTR-MS) is emerging for real-time atmospheric monitoring, targeting m/z 85.1 (C₆H₁₃⁺) .

Advanced Question: How can researchers resolve contradictions in isomer-specific reactivity data for this compound in oxidation studies?

Methodological Answer:

Discrepancies in oxidation rates (e.g., vs. 2-methylhexane) often stem from experimental design variables. Control for:

- Radical initiators : Use di-tert-butyl peroxide at 120°C to isolate hydrogen abstraction mechanisms.

- Isomer purity : Validate via GC-MS to exclude co-eluting isomers (e.g., 3-methylheptane) that skew kinetics .